

Introduction: The Strategic Importance of Fluorinated Indoles

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl 5-fluoro-1H-indole-3-carboxylate*

Cat. No.: *B1416128*

[Get Quote](#)

Methyl 5-fluoro-1H-indole-3-carboxylate is a fluorinated derivative of the indole heterocyclic system, a core scaffold in a vast array of natural products and pharmaceuticals.^{[1][2]} Its significance in modern chemical research stems from its function as a versatile and high-value building block. The strategic incorporation of a fluorine atom onto the indole ring profoundly alters the molecule's electronic properties, lipophilicity, and metabolic stability.^[3] These modifications are highly sought after in drug discovery, as they can enhance a drug candidate's binding affinity, membrane permeability, and overall pharmacokinetic profile.^{[3][4]} This guide offers a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of **Methyl 5-fluoro-1H-indole-3-carboxylate**, providing researchers and drug development professionals with the technical insights necessary to leverage this compound in their work.

Molecular and Physicochemical Properties

The fundamental identity of a chemical compound is defined by its physical and chemical properties. **Methyl 5-fluoro-1H-indole-3-carboxylate** is typically a brownish-yellow or pale yellow powder.^{[1][3]} Its core structure consists of a bicyclic indole ring, substituted with a fluorine atom at the C5 position and a methyl ester group at the C3 position. These substitutions are critical to its utility and reactivity.

A summary of its key physicochemical properties is presented below.

Property	Value	Source(s)
Molecular Formula	$C_{10}H_8FNO_2$	[3][5][6]
Molar Mass	193.17 g/mol	[3][5][6]
CAS Number	310886-79-4	[3]
Appearance	Brownish yellow to pale yellow powder	[1][3]
Melting Point	200-202 °C	[5]
Boiling Point	335.3 °C at 760 mmHg	[5]
Density	~1.34 g/cm ³	[5]
Solubility	Soluble in organic solvents like ethanol, DMF, and dichloromethane.	[5]
Storage Conditions	Store at 0-8 °C, desiccated, and protected from light.	[3][7]

Spectroscopic Profile: Fingerprinting the Molecule

Spectroscopic analysis is essential for confirming the identity and purity of **Methyl 5-fluoro-1H-indole-3-carboxylate**. The key features expected in its NMR, IR, and Mass spectra are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

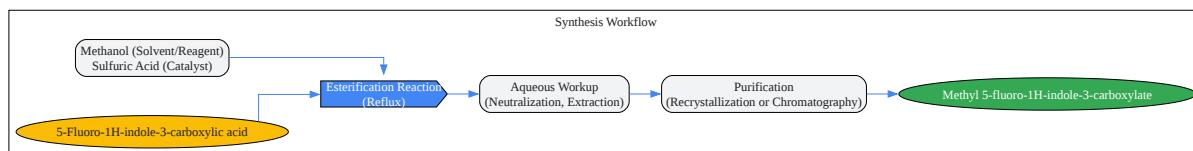
NMR is the most powerful tool for elucidating the structure of organic molecules.

- ¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the indole ring protons, the N-H proton, and the methyl ester protons. The aromatic protons will appear as multiplets, with their chemical shifts and coupling patterns influenced by the electron-withdrawing effects of both the fluorine and the carboxylate groups. The fluorine at C5 will introduce additional splitting (coupling) to the adjacent protons at C4 and C6. The N-H proton typically appears as a broad singlet at a high chemical shift (>11 ppm in DMSO-d₆), while the methyl ester protons will be a sharp singlet around 3.8 ppm.[8][9]

- ^{13}C NMR: The carbon spectrum will show ten distinct resonances. The carbonyl carbon of the ester will be the most downfield signal (~165 ppm). The carbon atom directly bonded to the fluorine (C5) will show a large one-bond coupling constant ($^{1}\text{J}_{\text{CF}}$), which is a definitive indicator of fluorination. The other aromatic carbons will appear in the typical range of 100-140 ppm.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule. Key expected absorption bands include:


- N-H Stretch: A moderate to sharp band around 3300-3400 cm^{-1} , corresponding to the indole N-H bond.
- C=O Stretch: A strong, sharp band around 1680-1710 cm^{-1} , characteristic of the ester carbonyl group.[8]
- C-F Stretch: A strong band in the fingerprint region, typically around 1100-1200 cm^{-1} .
- C-O Stretch: A band in the 1200-1300 cm^{-1} region for the ester C-O bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. In an Electron Ionization (EI) spectrum, the molecular ion peak (M^{+}) would be observed at an m/z value corresponding to its molecular weight (193.17). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.[8]

Synthesis and Purification

Methyl 5-fluoro-1H-indole-3-carboxylate is typically synthesized via the esterification of its corresponding carboxylic acid precursor. This method is straightforward and generally high-yielding.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **Methyl 5-fluoro-1H-indole-3-carboxylate**.

Experimental Protocol: Fischer Esterification

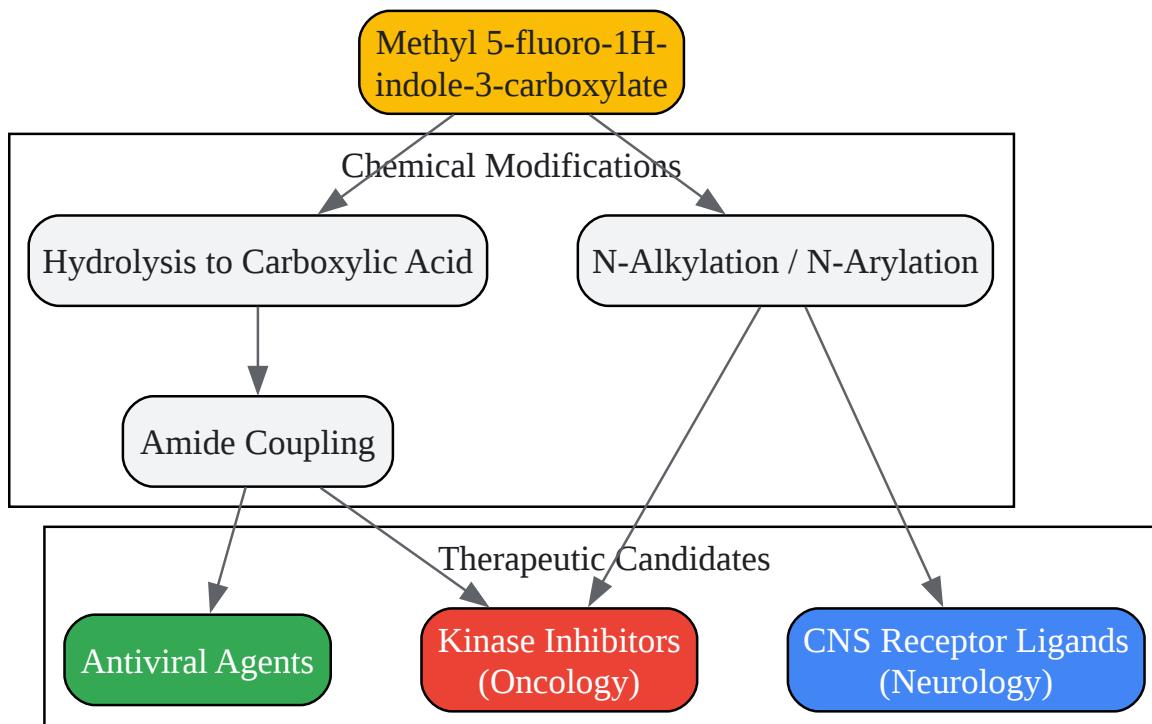
This protocol describes a standard laboratory procedure for the synthesis of the title compound.

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-fluoro-1H-indole-3-carboxylic acid (1.0 eq).
- **Reagent Addition:** Add an excess of methanol to serve as both the solvent and the reactant. A typical ratio is 10-20 mL of methanol per gram of carboxylic acid.
- **Catalysis:** Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.
- **Heating:** Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Quenching and Neutralization:** After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the mixture into a beaker of ice water. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

- Extraction: The resulting solid precipitate is collected by vacuum filtration. If no solid forms, extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
- Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure **Methyl 5-fluoro-1H-indole-3-carboxylate**.

Chemical Reactivity

The reactivity of **Methyl 5-fluoro-1H-indole-3-carboxylate** is governed by the interplay of the electron-rich indole nucleus and the electronic effects of its substituents.


- Indole Nucleus: The indole ring is inherently electron-rich and prone to electrophilic aromatic substitution.[\[10\]](#)
- C3-Ester Group: The methyl carboxylate group at the C3 position is an electron-withdrawing group. It deactivates the pyrrole ring towards electrophilic attack and directs incoming electrophiles away from this position. Since C3 is the most nucleophilic position on an unsubstituted indole, its blockage is significant.
- C5-Fluoro Group: The fluorine atom exerts a dual electronic effect: it is strongly electron-withdrawing via induction (-I effect) but electron-donating through resonance (+R effect). For electrophilic aromatic substitution, the inductive effect tends to deactivate the benzene ring, while the resonance effect is ortho-, para-directing.
- N-H Acidity: The N-H proton is weakly acidic and can be deprotonated by a strong base (e.g., NaH) to form an indolyl anion. This anion can then be alkylated or acylated on the nitrogen atom.

Common reactions involve modifications at the N1 position (alkylation, acylation) or, under forcing conditions, potential electrophilic substitution at the C4 or C6 positions of the benzene ring.

Applications in Research and Drug Development

Methyl 5-fluoro-1H-indole-3-carboxylate is not typically an end-product but rather a crucial intermediate for constructing more complex, biologically active molecules.[3] The fluorinated indole scaffold is a "privileged structure" in medicinal chemistry.

- Oncology: It serves as a precursor for the synthesis of kinase inhibitors and other anti-cancer agents, where the indole core mimics the hinge-binding region of ATP.[3][4][11]
- Neurology: Many indole derivatives exhibit activity as serotonin (5-HT) receptor ligands, making this compound a useful starting point for developing treatments for depression, anxiety, and other CNS disorders.[4][7]
- Antiviral Research: Fluorinated indoles have been investigated as inhibitors of viral replication, including for viruses like HCV and HIV.[12] The 5-fluoro substitution has been shown to enhance antiviral potency in certain classes of compounds.[12]

[Click to download full resolution via product page](#)

Caption: Role as a key intermediate in the synthesis of diverse therapeutic agents.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling **Methyl 5-fluoro-1H-indole-3-carboxylate**. The compound is classified as an irritant.

- Hazard Statements:

- Causes skin irritation.[13][14][15]
- Causes serious eye irritation.[13][14][15]
- May cause respiratory irritation.[13][14][15]

- Precautionary Measures:

- Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood. [5][13]
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[13][14][15]
- Handling: Avoid breathing dust, fumes, or vapors.[13][14] Avoid contact with skin, eyes, and clothing.[5][14] Wash hands thoroughly after handling.[14]

- First Aid:

- Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[13][14]
- Skin Contact: Wash off immediately with soap and plenty of water.[13][14]
- Inhalation: Remove to fresh air. If breathing is difficult, give oxygen and seek medical attention.[13][14]
- Ingestion: Do not induce vomiting. Clean mouth with water and seek immediate medical attention.[13]

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.

Conclusion

Methyl 5-fluoro-1H-indole-3-carboxylate is a compound of significant strategic value in synthetic and medicinal chemistry. Its well-defined chemical properties, accessible synthesis, and the advantageous effects of its fluorine substituent make it a powerful tool for researchers. Its application as a foundational building block enables the exploration and development of novel therapeutic agents across multiple disease areas. A thorough understanding of its properties, handling, and reactivity is paramount for unlocking its full potential in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chembk.com [chembk.com]
- 6. 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid | C₁₀H₈FNO₂ | CID 1132967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. rsc.org [rsc.org]
- 9. tetratек.com.tr [tetratек.com.tr]
- 10. diva-portal.org [diva-portal.org]
- 11. Methyl 5-fluoro-3-methyl-1H-indole-2-carboxylate|CAS 1257441-84-1 [benchchem.com]
- 12. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of Fluorinated Indoles]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1416128#methyl-5-fluoro-1h-indole-3-carboxylate-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com